molecular formula C42H27N B3047333 Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- CAS No. 137832-75-8

Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-

Cat. No. B3047333
CAS RN: 137832-75-8
M. Wt: 545.7 g/mol
InChI Key: RWWNAZWAWXEDKN-UHFFFAOYSA-N
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Description

“Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-” is a complex organic compound. It contains a benzenamine (aniline) group, which is a benzene ring attached to an amine (-NH2) group. It also has phenylethynyl groups, which are phenyl (benzene) rings attached to an ethynyl (-C≡CH) group. The presence of these groups can give the compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that can form C-N and C-C bonds. This could potentially involve reactions like nucleophilic aromatic substitution for introducing the amine group and alkyne formation reactions for the ethynyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and triple bonds. The electron delocalization in the aromatic rings and the linear geometry around the triple bond would be key structural features .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions. The amine group could participate in reactions like amine alkylation or acylation. The ethynyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. It’s likely to be a solid at room temperature given the presence of multiple aromatic rings. Its solubility would depend on the solvent used .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-” would require proper safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential applications. This could be in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

4-(2-phenylethynyl)-N,N-bis[4-(2-phenylethynyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-15,22-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWNAZWAWXEDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=CC=C4)C5=CC=C(C=C5)C#CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463601
Record name Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137832-75-8
Record name Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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